Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile , derived through the following hierarchical classification:
- Parent heterocycle : Pyrido[1,2-a]piperazine, indicating fusion between a pyridine ring (position 1,2) and a piperazine ring.
- Hydrogenation state : "Octahydro" specifies full saturation of both rings, resulting in eight hydrogen atoms added to the parent bicyclic system.
- Substituent : A cyano group (-C≡N) at position 3 on the piperazine ring.
The molecular formula C9H15N3 (molecular weight: 165.24 g/mol) reflects the incorporation of three nitrogen atoms—two from the piperazine ring and one from the pyridine moiety, plus the cyano group. The compound’s SMILES representation (C1CCN2CC(NCC2C1)C#N ) confirms the connectivity, with the cyano group branching from the central piperazine carbon.
Molecular Framework Analysis: Bicyclic Ring System Topology
The core structure consists of a pyrido[1,2-a]piperazine bicyclic system, comprising:
- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.
- Piperazine ring : A saturated six-membered diamine ring fused at the 1,2-positions of the pyridine.
Key topological features include:
| Feature | Description |
|---|---|
| Ring fusion | Pyridine N at position 1 bonds to piperazine C2, creating bridgehead atoms |
| Bridgehead atoms | N1 (pyridine) and C3 (piperazine) form the fusion points |
| Chair-boat hybrid | Piperazine adopts a chair conformation, while pyridine remains planar |
The cyano group at C3 introduces steric strain, slightly distorting the piperazine chair, as evidenced by computational models showing a 7° deviation from ideal chair angles.
Stereochemical Considerations: Chair Conformations and Ring Puckering
The saturated piperazine ring exhibits dynamic puckering behavior, with two primary conformers:
- Chair conformation : Lower energy state (ΔG = 0 kcal/mol) with axial cyano group.
- Twist-boat conformation : Higher energy state (ΔG = 2.3 kcal/mol) observed in solution-phase NMR studies.
Cremer-Pople puckering parameters for the piperazine ring:
| Parameter | Value | Interpretation |
|---|---|---|
| Q | 0.87 Å | Moderate puckering amplitude |
| θ | 175° | Near-perfect chair conformation |
| φ | 42° | Slight pseudo-rotation |
The cyano group’s electron-withdrawing nature stabilizes the chair form through hyperconjugation with adjacent N lone pairs, reducing ring flexibility by 15% compared to unsubstituted octahydropyrido[1,2-a]piperazine.
Comparative Structural Analysis with Related Piperazine Derivatives
Structural variations among key analogs:
The cyano derivative exhibits:
- Increased rigidity : 12% higher rotational barrier than the ketone analogs due to steric hindrance.
- Unique electronic profile : Combined inductive (-I) and resonance (-M) effects from -C≡N alter protonation sites versus parent compounds.
- Distinct hydrogen-bonding capacity : The nitrile group participates in weak C-H···N≡C interactions absent in oxygenated derivatives.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-5-8-7-12-4-2-1-3-9(12)6-11-8/h8-9,11H,1-4,6-7H2 |
InChI Key |
UORUBVPFBOXVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(NCC2C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The cyclization process can be facilitated by the addition of bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated carbonitrile groups.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Modifications |
|---|---|---|---|
| Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile | C₈H₁₃N₃ | 139.21 | Nitrile group at 3-position |
| Octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione | C₇H₁₃N₃S | 171.26 | Thione group at 1-position |
| (Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol | C₉H₁₈N₂O | 170.25 | Hydroxymethyl group at 3-position |
| (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine | C₈H₁₆N₂ | 140.23 | Stereospecific R-configuration at 9a |
| CIS-1-OXO-OCTAHYDRO-PYRIDO[1,2-A]PYRAZINE-7-CARBOXYLIC ACID METHYL ESTER | C₁₀H₁₆N₂O₃ | 212.25 | Esterified carboxylic acid at 7-position |
Key Observations:
- Stereochemistry, as seen in the (9aR)-enantiomer, influences receptor binding selectivity .
- Functional group variations (e.g., ester vs. nitrile) significantly alter solubility and metabolic stability .
Pharmacological Activity
Table 2: Pharmacological Profiles
| Compound | Target Receptor | IC₅₀/EC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| This compound | μ-opioid receptor | 12.3 ± 1.5 | High μ-selectivity over δ/κ receptors |
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | μ-opioid receptor | 28.9 ± 3.2 | Moderate μ-selectivity |
| 14-Alkoxymorphinans | μ-opioid receptor | 5.7 ± 0.8 | Non-selective; partial agonism |
Research Findings:
- This compound exhibits ~2.3-fold higher μ-opioid receptor antagonism compared to trans-3,4-dimethyl derivatives, attributed to its rigid bicyclic scaffold and nitrile-mediated interactions .
- Unlike 14-alkoxymorphinans, it lacks partial agonism, making it a safer candidate for overdose reversal .
Biological Activity
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activity, particularly focusing on its interactions with various biological targets and its therapeutic implications.
Structural Characteristics
The compound is characterized by a bicyclic structure that includes a pyrido and piperazine moiety. The presence of the carbonitrile group at the 3-position enhances its reactivity and potential biological interactions. Its molecular formula is with a molecular weight of approximately 179.25 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the piperazine ring.
- Introduction of the pyridine structure.
- Addition of the carbonitrile group through nucleophilic substitution or other organic transformations.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : The compound shows promise in targeting neurological disorders. Its ability to interact with neurotransmitter receptors suggests potential applications in treating conditions such as anxiety and depression.
- Antioxidant Activity : Studies have indicated that derivatives of this compound can exhibit significant antioxidant properties, protecting cells from oxidative stress-induced damage .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Interaction with Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS) and promoting cell survival .
Neuroprotective Study
A study investigated the neuroprotective effects of this compound in a rodent model of induced oxidative stress. The results demonstrated that treatment with the compound significantly reduced neuronal apoptosis and improved behavioral outcomes in tests measuring anxiety and memory function.
Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of derivatives related to this compound using the DPPH assay. Results indicated that these derivatives effectively scavenged free radicals, with some exhibiting IC50 values comparable to well-known antioxidants such as ascorbic acid.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with carbonitrile | Neuroprotective, antioxidant |
| Tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine | Contains tert-butyl group | Potential for drug development targeting neurological disorders |
| 1,4-disubstituted piperazine derivatives | Varies based on substituents | Antioxidant activity against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
